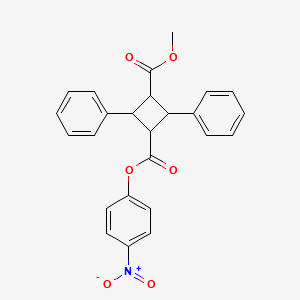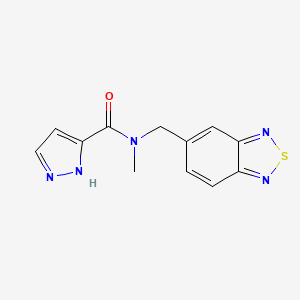
1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione, also known as Brivaracetam, is a chemical compound that belongs to the pyrrolidone family. Brivaracetam has been studied for its potential use in the treatment of epilepsy and other neurological disorders.
Mechanism of Action
1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione's mechanism of action is thought to involve modulation of neurotransmitter release by binding to SV2A. This binding is believed to reduce the release of glutamate, an excitatory neurotransmitter, and increase the release of GABA, an inhibitory neurotransmitter. This leads to a reduction in neuronal excitability and a decrease in seizure activity.
Biochemical and physiological effects:
Studies have shown that 1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has a high affinity for SV2A, with a binding affinity that is 15 times higher than that of levetiracetam, another anticonvulsant drug that also targets SV2A. 1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been shown to be effective in reducing seizure frequency and severity in both animal models and human clinical trials. It has also been shown to have a low potential for drug interactions and a favorable safety profile.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione in lab experiments is its high affinity for SV2A, which makes it a potent modulator of neurotransmitter release. However, its low yield in the synthesis process and high cost may limit its use in certain experiments.
Future Directions
Future research on 1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione could focus on its potential use in the treatment of other neurological disorders, such as migraine and neuropathic pain. Additionally, further studies could explore the optimal dosing and administration of 1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione to maximize its therapeutic effects. Finally, research could focus on the development of more efficient synthesis methods to increase the yield and reduce the cost of 1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione.
Synthesis Methods
1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione can be synthesized by reacting 3-bromobenzoyl chloride with N-Boc-4-morpholine-2,5-dione in the presence of a base, followed by deprotection of the Boc group using trifluoroacetic acid. The yield of this synthesis method is reported to be around 50%.
Scientific Research Applications
1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been extensively studied for its potential use in the treatment of epilepsy. It has been shown to have a high affinity for the synaptic vesicle protein 2A (SV2A), which plays a key role in the release of neurotransmitters. By binding to SV2A, 1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione is thought to modulate neurotransmitter release, leading to its anticonvulsant effects.
properties
IUPAC Name |
1-(3-bromophenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c15-10-2-1-3-11(8-10)17-13(18)9-12(14(17)19)16-4-6-20-7-5-16/h1-3,8,12H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRAAAGJFDKEEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5202872.png)
![4-[4-(1-acetyl-4-piperidinyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5202875.png)
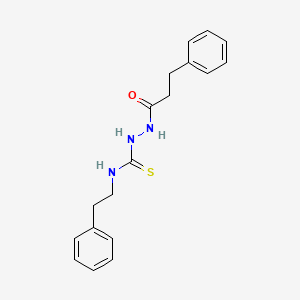
![1-benzyl-4-[4-(hexyloxy)benzyl]piperazine](/img/structure/B5202888.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B5202894.png)
![N-(4-methylbenzyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5202896.png)
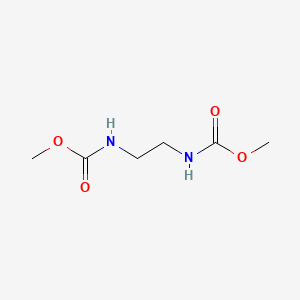
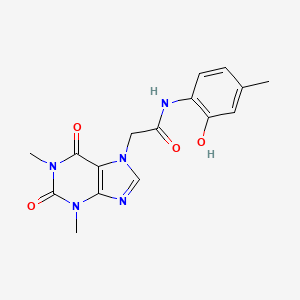
![2-methyl-3-thioxo-5-(2,3,4-trimethoxyphenyl)-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5202919.png)
![3-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]phenol](/img/structure/B5202935.png)
![N-(5-{[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B5202942.png)
